molecular formula C9H18ClNO2 B3386753 2-Piperidineacetic acid ethyl ester hydrochloride CAS No. 7511-13-9

2-Piperidineacetic acid ethyl ester hydrochloride

Cat. No.: B3386753
CAS No.: 7511-13-9
M. Wt: 207.7 g/mol
InChI Key: NJAQUEGJJWIOFH-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Synthetic Chemistry Research

The piperidine scaffold, a six-membered heterocycle containing one nitrogen atom, is one of the most important structural motifs in medicinal chemistry and drug design. nih.govmdpi.com Its prevalence is rooted in its widespread occurrence in a vast number of natural products, particularly alkaloids like piperine (B192125) (from which it derives its name), which is found in black pepper. wikipedia.orgijnrd.org

The significance of the piperidine scaffold in synthetic chemistry research can be attributed to several key factors:

Structural Versatility : The piperidine ring is not planar and can adopt various conformations, which allows for the precise three-dimensional positioning of substituent groups. This is crucial for optimizing interactions with biological targets such as enzymes and receptors. thieme-connect.comthieme-connect.com

Physicochemical Properties : The inclusion of a piperidine moiety can modulate a molecule's physicochemical properties, including its lipophilicity and basicity. These characteristics are critical for improving a drug candidate's pharmacokinetic profile, such as absorption, distribution, metabolism, and excretion (ADME). thieme-connect.com

Foundation for Diverse Pharmaceuticals : Piperidine derivatives are integral to more than twenty classes of pharmaceuticals. nih.govnih.gov They form the core structure of drugs across a wide range of therapeutic areas, including antihistamines (e.g., Loratadine), antipsychotics, and analgesics. ijnrd.orgnbinno.com

Synthetic Accessibility : Over decades of research, chemists have developed numerous reliable and efficient methods for the synthesis and functionalization of the piperidine ring, making it a readily accessible building block for creating libraries of compounds for drug discovery. nih.govmdpi.com

Overview of Piperidineacetic Acid Derivatives in Chemical Science

Piperidineacetic acid derivatives are a subclass of piperidine compounds characterized by an acetic acid group (or its ester) attached to the piperidine ring. These compounds serve as crucial intermediates in the synthesis of pharmacologically active molecules. lookchem.com The position of the acetic acid group on the ring and other substitutions allow for a high degree of structural diversity, enabling the fine-tuning of a molecule's biological activity.

For example, derivatives like α-phenyl-2-piperidineacetic acid methyl ester are recognized as key intermediates in the synthesis of pharmaceuticals, highlighting the role of this structural class in drug development. lookchem.com Research has shown that modifying the ester and the substituents on the piperidine ring can lead to compounds with a range of biological activities, including potential applications as central nervous system agents. The ester functionality provides a reactive handle for further chemical modifications, such as amide formation, allowing for the connection of the piperidineacetic acid scaffold to other molecular fragments.

Research Trajectories for 2-Piperidineacetic Acid Ethyl Ester Hydrochloride and Related Structures

Current and future research involving this compound and its analogues is primarily focused on its application as a versatile synthetic intermediate. The compound provides a chiral or achiral building block that can be elaborated into more complex and high-value molecules.

Key research trajectories include:

Synthesis of Novel Bioactive Compounds : Researchers utilize this compound as a starting material to construct novel molecules for biological screening. By modifying the ester group or reacting the secondary amine of the piperidine ring, scientists can create libraries of new compounds to test for various therapeutic activities. nih.gov

Development of Catalytic Methodologies : The synthesis of substituted piperidines, including derivatives of 2-piperidineacetic acid, is an active area of research. New catalytic methods, such as enantioselective hydrogenation of pyridine (B92270) precursors or palladium-catalyzed amination reactions, are being developed to afford these structures with high efficiency and stereocontrol. nih.govmdpi.com

Applications in Medicinal Chemistry : The piperidineacetic acid motif is being explored for its potential to be incorporated into new therapeutic agents. For instance, piperidine derivatives are being investigated for their potential as antidiabetic agents and for treating neurological disorders. nbinno.commdpi.com The specific structure of this compound makes it a candidate for the synthesis of analogues of existing drugs or entirely new classes of therapeutic agents.

The continued exploration of compounds like this compound is expected to yield new synthetic methodologies and contribute to the discovery of future pharmaceuticals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-piperidin-2-ylacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-8-5-3-4-6-10-8;/h8,10H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAQUEGJJWIOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7511-13-9
Record name NSC405969
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2-Piperidineacetic Acid Ethyl Ester Hydrochloride

Traditional synthetic pathways to this compound rely on fundamental organic reactions, including esterification, hydrogenation of aromatic precursors, and reductive amination strategies.

Esterification and Salt Formation Procedures

The synthesis of the title compound often involves the esterification of the corresponding carboxylic acid, 2-piperidineacetic acid. The Fischer-Speier esterification is a common and direct method, wherein the carboxylic acid is reacted with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. organic-chemistry.org The reaction is driven to completion by the removal of water, often through azeotropic distillation. google.com Alternatively, other methods like using peptide coupling reagents (e.g., TBTU, TATU) can facilitate the reaction between the acid and alcohol under milder conditions. organic-chemistry.org

Following the formation of the ethyl ester, the hydrochloride salt is typically prepared by treating a solution of the ester with hydrogen chloride, which can be introduced as a gas or as a solution in an anhydrous organic solvent like diethyl ether or ethanol. The protonation of the basic piperidine (B6355638) nitrogen atom leads to the precipitation of the stable, crystalline this compound salt.

A related process, trans-esterification, can also occur where an existing ester is converted to another, for example, in the presence of ethanol and a catalyst. Studies have shown that carboxylesterases can catalyze such reactions in biological systems, a principle that also applies to chemical synthesis under appropriate catalytic conditions. nih.gov

Hydrogenation of Pyridine-Alkanoic Acid Precursors

A primary route to the piperidine ring is the catalytic hydrogenation of its aromatic precursor, the pyridine (B92270) ring. The starting material for this process is typically ethyl 2-(pyridin-2-yl)acetate. This reaction involves the reduction of the aromatic system to a saturated heterocycle. nih.gov

The hydrogenation is carried out under a hydrogen atmosphere using a heterogeneous catalyst. A variety of metal-based catalysts are effective for this transformation, with choices influencing reaction conditions and selectivity. nih.govmdpi.com

Catalyst TypeMetal(s)Typical ConditionsReference
Noble MetalPlatinum (Pt), Palladium (Pd), Rhodium (Rh), Ruthenium (Ru)Low to moderate temperature and pressure nih.govmdpi.com
Base MetalNickel (Ni), Cobalt (Co)Higher temperature and pressure nih.govmdpi.com
AsymmetricIridium (Ir) with chiral P,N-ligandsUsed for stereoselective hydrogenation of pyridinium (B92312) salts mdpi.com

The reaction is typically performed in a solvent such as ethanol, which is also a reactant in the preceding esterification step, allowing for a streamlined process. The choice of catalyst and conditions is crucial to ensure complete saturation of the pyridine ring without causing undesirable side reactions, such as hydrogenolysis of the ester group. mdpi.com

Reductive Amination Strategies

Reductive amination provides a versatile method for constructing the piperidine ring. This strategy can be executed intramolecularly or intermolecularly. In an intramolecular approach, a linear precursor containing both an amine and a carbonyl group (or a group that can be converted to one) is cyclized. For instance, an amino aldehyde or amino ketone can undergo cyclization to form an intermediate imine or enamine, which is then reduced in situ to the piperidine. mdma.ch

A common intermolecular strategy is the "double reductive amination," where a dialdehyde (B1249045) or diketone is reacted with an ammonia (B1221849) source (like ammonium (B1175870) acetate (B1210297) or ammonia itself) and a reducing agent. chim.it The reaction proceeds through the sequential formation of imines followed by reduction to form the saturated heterocyclic ring. Sodium cyanoborohydride (NaBH3CN) is a frequently used reducing agent for this transformation because it is selective for imines over carbonyls. chim.itnih.govnih.gov

These strategies are foundational in synthesizing a wide array of piperidine derivatives, including the precursors for 2-piperidineacetic acid ethyl ester. nih.govmdma.ch

Advanced Synthetic Approaches for Piperidineacetic Acid Derivatives

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing piperidine rings, with a strong emphasis on controlling stereochemistry.

Enantioselective and Stereoselective Synthesis

The development of enantioselective methods is critical for producing specific stereoisomers of piperidine derivatives, which often exhibit different biological activities. Several advanced strategies have been developed:

Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation of prochiral pyridinium salts or other unsaturated precursors using chiral transition metal catalysts (e.g., Iridium or Rhodium complexes with chiral ligands) can yield enantioenriched piperidines. mdpi.com

Chiral Catalyst-Mediated Cyclizations: Chiral Brønsted acids, such as phosphoric acids, can catalyze intramolecular cyclizations of unsaturated acetals to form chiral piperidines with high enantioselectivity. nih.gov Similarly, gold-catalyzed cyclization of N-homopropargyl amides offers a modular and diastereoselective route to substituted piperidin-4-ols. nih.gov

Kinetic Resolution: This technique can separate a racemic mixture of piperidines. For example, using a chiral base system like n-BuLi/(−)-sparteine allows for the selective deprotonation and subsequent functionalization of one enantiomer of an N-Boc-2-arylpiperidine, leaving the other enantiomer unreacted. whiterose.ac.uk

Copper-Catalyzed Asymmetric Aminoboration: This method allows for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines through the cyclization of hydroxylamine (B1172632) esters. nih.gov

These methods provide powerful tools for accessing optically pure piperidineacetic acid derivatives.

MethodCatalyst/ReagentSubstrate TypeKey FeatureReference
Gold-Catalyzed CyclizationPPh3AuNTf2N-homopropargyl amideHigh diastereoselectivity, modular [5+1] approach nih.gov
Phosphoric Acid CatalysisChiral Phosphoric AcidUnsaturated acetalEnantioselective intramolecular cyclization nih.gov
Kinetic Resolutionn-BuLi/(-)-sparteineN-Boc-2-arylpiperidineAsymmetric deprotonation of one enantiomer whiterose.ac.uk
Asymmetric AminoborationCopper/(S,S)-Ph-BPEHydroxylamine esterHigh enantioselectivity for 2,3-cis-piperidines nih.gov

Annulation and Cyclization Reactions

Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, are a powerful strategy for piperidine synthesis. These reactions can be tuned to control the final product. For example, divergent [3+2] and [4+2] annulations of olefins can be controlled by reaction conditions to selectively produce pyrrolidines or piperidines. nih.govrsc.org

Other notable cyclization strategies include:

Aza-Diels-Alder Reactions: A [4+2] cycloaddition between an aza-diene and a dienophile is a classic method for constructing six-membered nitrogen heterocycles.

Intramolecular Cyclization: Various intramolecular reactions are employed, such as the intramolecular aza-Michael reaction of N-tethered alkenes or the acid-mediated 6-endo-trig cyclization of enones, which can be highly stereoselective. mdpi.com

Palladium-Catalyzed Cyclizations: Palladium catalysts can be used for the modular synthesis of highly substituted piperazines and related heterocycles by coupling diamines with propargyl units, a strategy adaptable to piperidine synthesis. organic-chemistry.org

Ring Expansion: Diastereomerically pure azepane derivatives can be prepared through the stereoselective and regioselective ring expansion of piperidines, a concept that can be applied in reverse to design piperidine syntheses. rsc.org

These advanced methods provide efficient and often stereocontrolled access to complex piperidine scaffolds, which can then be elaborated to form derivatives of 2-piperidineacetic acid. rsc.org

Multi-component Reactions in Piperidine Formation

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. taylorfrancis.comrug.nl These reactions are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity. taylorfrancis.comrug.nl The synthesis of substituted piperidines is an active area of MCR development. taylorfrancis.com

One common MCR approach for synthesizing highly functionalized piperidine derivatives involves the condensation of an aromatic aldehyde, an amine, and an acetoacetic ester. researchgate.net For instance, a pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates can be carried out in refluxing ethanol to yield substituted piperidines. researchgate.net Catalysts such as tetrabutylammonium (B224687) tribromide (TBATB) or zirconia-based catalysts can be employed to facilitate these transformations. taylorfrancis.com While a direct MCR for 2-Piperidineacetic acid ethyl ester is not prominently detailed, these methodologies provide a foundational framework for its potential synthesis by selecting appropriate starting materials that would yield the desired 2-carboxymethyl substituent on the piperidine ring.

Reaction TypeReactantsCatalystConditionsProduct
Pseudo five-componentAromatic aldehydes, Anilines, Alkyl acetoacetates[TMBSED][OMs]2Ethanol, RefluxSubstituted Piperidines
Three-componentAromatic aldehydes, Amines, Acetoacetic estersZrOCl2·8H2OEthanol, RefluxFunctionalized Piperidine Scaffolds
Three-componentAromatic aldehydes, Amines, Acetoacetic estersTetrabutylammonium tribromide (TBATB)Ethanol, Room TempFunctionalized Piperidine Derivatives

Chemical Transformations and Derivatization Reactions

This compound, possessing a secondary amine, an ester functional group, and an activated α-carbon, is amenable to a wide range of chemical transformations and derivatization reactions.

Oxidation Pathways

The piperidine ring within the molecule is susceptible to oxidation. The secondary amine can be oxidized to form N-oxides or nitroxide radicals using appropriate oxidizing agents. Furthermore, the thiophene (B33073) ring, if present in a derivative, can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid. While specific studies on the oxidation of this compound are not extensively documented, the reactivity of the piperidine moiety is well-established.

Reduction Methodologies

The primary site for reduction in this compound is the ethyl ester group. This group can be reduced to the corresponding primary alcohol, 2-(piperidin-2-yl)ethanol, using powerful reducing agents.

Common Reduction Methods for Esters:

Reducing AgentTypical Solvent(s)ConditionsProduct
Lithium aluminum hydride (LiAlH4)Diethyl ether, THF0 °C to refluxPrimary Alcohol
Sodium borohydride (B1222165) (NaBH4)Methanol, EthanolRoom Temp to refluxGenerally unreactive with esters, but can work under specific conditions

The piperidine ring itself is already a saturated heterocycle and is therefore generally resistant to further reduction under standard catalytic hydrogenation conditions.

Electrophilic and Nucleophilic Substitution Reactions

The nucleophilic secondary amine of the piperidine ring is a key site for substitution reactions. It can readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides to yield a wide array of N-substituted derivatives. For example, N-alkylation of a piperazine (B1678402) derivative has been achieved using ethyl 2-bromo-2-methylpropanoate (B8525525) in the presence of a base like cesium carbonate. mdpi.com

The α-carbon, situated between the piperidine ring and the carbonyl group of the ester, possesses acidic protons. Deprotonation with a strong base can generate an enolate, which can then act as a nucleophile, reacting with various electrophiles (e.g., alkyl halides) in α-alkylation reactions. This allows for the introduction of further substituents at this position.

Hydrolysis and Transesterification Studies

The ethyl ester functionality is subject to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-piperidineacetic acid. nih.gov

Acid-catalyzed hydrolysis: This is typically performed by heating the ester in the presence of an aqueous acid solution (e.g., HCl, H2SO4). The reaction is reversible and proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis (Saponification): This involves treating the ester with a stoichiometric amount of a strong base (e.g., NaOH, KOH). The reaction is irreversible as the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt.

Transesterification is another important reaction of the ester group, allowing for the conversion of the ethyl ester into other alkyl esters. This process involves reacting the compound with a different alcohol in the presence of an acid or base catalyst. researchgate.netscielo.br For example, the transesterification of ethyl acetate with glycerol (B35011) has been studied using catalysts like sulfuric acid or Amberlyst resins to produce acetins. researchgate.netbiofueljournal.com This same principle can be applied to 2-Piperidineacetic acid ethyl ester to synthesize methyl, propyl, or other ester derivatives. lookchem.com

ReactionReagentsCatalystConditionsProduct
Hydrolysis (Acidic)WaterStrong Acid (e.g., HCl)Heat2-Piperidineacetic acid
Hydrolysis (Basic)Strong Base (e.g., NaOH)-HeatSodium 2-piperidineacetate
TransesterificationAlcohol (R'-OH)Acid or BaseHeat2-Piperidineacetic acid R' ester

Condensation Reactions with Carbonyl Compounds

The presence of α-hydrogens on the carbon adjacent to the ester carbonyl allows 2-Piperidineacetic acid ethyl ester to participate in condensation reactions.

Claisen Condensation: In the presence of a strong base (e.g., sodium ethoxide), the ester can undergo a Claisen condensation with another molecule of itself or a different ester. This reaction involves the formation of an enolate which then attacks the carbonyl carbon of a second ester molecule, resulting in the formation of a β-keto ester after a final deprotonation drives the reaction to completion. vanderbilt.edu

Knoevenagel Condensation: The piperidine nitrogen can act as a basic catalyst in Knoevenagel condensations. thermofisher.com This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. thermofisher.com For instance, piperidine is often used as a catalyst to facilitate the reaction between benzaldehyde (B42025) and ethyl acetoacetate. thermofisher.com

Structural Analysis and Spectroscopic Elucidation in Chemical Research

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For 2-Piperidineacetic acid ethyl ester hydrochloride, ¹H NMR spectroscopy would be expected to show distinct signals for each unique proton in the molecule. The ethyl group would exhibit a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons, arising from coupling to each other. The protons on the piperidine (B6355638) ring would appear as a series of complex multiplets in the aliphatic region of the spectrum. The proton on the carbon adjacent to the nitrogen and the ester group (the α-carbon of the acetic acid moiety) would also have a specific chemical shift. The presence of the hydrochloride salt would influence the chemical shifts of protons near the protonated nitrogen atom, typically shifting them downfield.

¹³C NMR spectroscopy would complement the ¹H NMR data by showing a signal for each unique carbon atom. The carbonyl carbon of the ester would have a characteristic chemical shift in the range of 170-180 ppm. The carbons of the ethyl group and the piperidine ring would appear in the aliphatic region. The position of the signals for the piperidine ring carbons would help confirm the substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on typical chemical shift values for similar structural motifs. Actual experimental values may vary.

Proton AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
-CH₂- (ethyl ester)~4.1Quartet (q)
-CH₃ (ethyl ester)~1.2Triplet (t)
Piperidine ring protons1.5 - 3.5Multiplets (m)
-CH- (α to ester and ring)~3.0Multiplet (m)
-CH₂- (exocyclic)~2.8Multiplet (m)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on typical chemical shift values for similar structural motifs. Actual experimental values may vary.

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (ester carbonyl)~172
-CH₂- (ethyl ester)~61
-CH₃ (ethyl ester)~14
Piperidine ring carbons20 - 55
-CH- (α to ester and ring)~50
-CH₂- (exocyclic)~40

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A strong, sharp peak around 1730-1750 cm⁻¹ would indicate the presence of the ester carbonyl (C=O) stretching vibration. The C-O stretching vibrations of the ester group would appear in the region of 1000-1300 cm⁻¹. The presence of the amine hydrochloride salt would be indicated by a broad absorption band in the range of 2400-2800 cm⁻¹, corresponding to the N-H stretching of the ammonium (B1175870) salt. C-H stretching vibrations from the aliphatic parts of the molecule would be observed just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound This table is predictive and based on typical IR absorption frequencies. Actual experimental values may vary.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H stretch (ammonium salt)2400 - 2800Broad, Strong
C-H stretch (aliphatic)2850 - 3000Medium to Strong
C=O stretch (ester)1730 - 1750Strong, Sharp
C-O stretch (ester)1000 - 1300Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to the free base form of the molecule (after loss of HCl). The exact mass of the free base, C₉H₁₇NO₂, is 171.1259 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecule. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, loss of the entire ester group, and fragmentation of the piperidine ring.

Table 4: Predicted Mass Spectrometry Data for this compound This table is predictive and based on the molecular formula of the free base. Fragmentation patterns are hypothetical.

AnalysisPredicted Value
Molecular Formula (free base)C₉H₁₇NO₂
Molecular Weight (free base)171.24 g/mol
[M+H]⁺ (for the free base)172.1332 m/z
Potential Fragment Ions (m/z)Loss of -OC₂H₅ (m/z 126), Loss of -COOC₂H₅ (m/z 98), Piperidine ring fragments

Chromatographic Separation and Purity Assessment

Chromatographic techniques are used to separate, identify, and quantify the components of a mixture. They are essential for assessing the purity of a chemical compound.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture with high resolution and sensitivity. It is widely used for purity assessment and quantification of chemical compounds.

To analyze this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). The compound, being polar and ionic, would have a specific retention time under a given set of conditions (e.g., mobile phase composition, flow rate, and column temperature). A diode-array detector (DAD) or a UV detector set at a low wavelength (e.g., ~210 nm) could be used for detection, although the compound's lack of a strong chromophore would result in low sensitivity. An evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) could also be used for more sensitive detection. The purity of the compound would be assessed by the presence of a single major peak, with the purity often expressed as the percentage of the total peak area.

Table 5: Hypothetical HPLC Method Parameters for this compound This table presents a typical starting point for method development and is not based on published experimental data.

ParameterTypical Condition
ColumnReversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile
GradientGradient elution (e.g., 5% to 95% B over 15 minutes)
Flow Rate1.0 mL/min
DetectionUV at 210 nm or ELSD/MS
Column Temperature30 °C

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks

Thin-Layer Chromatography (TLC) is a fundamental technique in synthetic chemistry for monitoring the progress of reactions and assessing the purity of compounds. analyticaltoxicology.com For a compound like this compound, TLC would be employed to distinguish it from starting materials and byproducts during its synthesis.

The choice of the stationary phase, typically silica (B1680970) gel, and the mobile phase is crucial for achieving good separation. libretexts.org A common mobile phase for such a polar, amine-containing compound might consist of a mixture of a relatively nonpolar solvent (like ethyl acetate (B1210297) or dichloromethane) and a more polar solvent (like methanol), often with a small amount of a basic modifier (such as triethylamine (B128534) or ammonium hydroxide) to prevent streaking of the amine on the acidic silica gel plate. libretexts.org The separated spots on the TLC plate can be visualized under UV light if the compound is UV-active, or by using chemical staining agents that react with the functional groups present. core.ac.uk

Table 2: General TLC Parameters for Amine-Containing Esters

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase (Example) Ethyl acetate:Methanol:Ammonium Hydroxide (e.g., 85:10:5 v/v/v)

| Visualization | UV light (if applicable), Potassium permanganate (B83412) stain, or Ninhydrin stain for the amine. |

Note: These are general conditions and would require optimization for the specific analysis of this compound.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and the conformation of the piperidine ring in this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the ammonium group and the chloride ion.

A search of crystallographic databases did not yield a published crystal structure for this compound. For a related compound, ethylphenidate hydrochloride (which contains an additional phenyl group), crystallographic studies have been performed. smolecule.com Such studies on analogous molecules can provide insights into the likely conformation of the piperidine ring (typically a chair conformation) and the relative orientation of the substituents. smolecule.com However, without a specific crystallographic study on this compound, any discussion of its solid-state structure remains speculative.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Ethylphenidate hydrochloride
Triethylamine
Ammonium hydroxide
Potassium permanganate

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein target. For 2-Piperidineacetic acid ethyl ester hydrochloride, these simulations can help identify potential biological targets and elucidate the molecular basis of its activity.

Docking studies involving piperidine-containing compounds have revealed key interaction patterns. For instance, in studies of piperidine (B6355638) derivatives targeting the sigma 1 receptor (S1R), the protonated nitrogen atom of the piperidine ring is often crucial for forming strong ionic interactions with acidic amino acid residues, such as Aspartic acid or Glutamic acid, in the receptor's binding pocket. rsc.orgnih.gov The ethyl ester group of this compound could further influence binding through hydrogen bonds or hydrophobic interactions with the target protein.

The general process of a docking simulation for this compound would involve:

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to find its lowest energy conformation.

Preparation of the Receptor: A 3D structure of a potential protein target is obtained from a repository like the Protein Data Bank (PDB).

Docking Calculation: A docking algorithm systematically samples different positions and orientations of the ligand within the receptor's binding site, scoring each pose based on a force field that estimates binding affinity.

The results are typically visualized and analyzed to identify the most favorable binding mode and the specific interactions (hydrogen bonds, ionic bonds, van der Waals forces) that stabilize the ligand-receptor complex.

Interaction Type Potential Interacting Groups on Compound Potential Interacting Residues on Target
Ionic InteractionProtonated Piperidine Nitrogen (NH2+)Aspartic Acid, Glutamic Acid
Hydrogen BondingEster Carbonyl Oxygen (C=O)Serine, Threonine, Tyrosine, Asparagine
Hydrophobic InteractionPiperidine Ring (CH2 groups), Ethyl GroupLeucine, Isoleucine, Valine, Phenylalanine

This table represents hypothetical interactions based on the structure of this compound and common interactions seen in docking studies of similar molecules.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules with high accuracy. researchgate.net For this compound, DFT calculations can provide a wealth of information.

By solving approximations of the Schrödinger equation, DFT can determine the molecule's optimized geometry, including bond lengths and angles. These calculations can also map the distribution of electron density, which is crucial for understanding chemical reactivity. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the area around the ester's carbonyl oxygen would be expected to show negative potential, while the region near the protonated amine would be strongly positive.

Atomic Charges: These calculations can assign partial charges to each atom in the molecule, helping to quantify its polarity and predict sites for electrostatic interactions. mdpi.com

Calculated Property Significance for this compound
Optimized GeometryPredicts the most stable 3D arrangement of atoms.
HOMO EnergyIndicates the propensity to donate electrons.
LUMO EnergyIndicates the propensity to accept electrons.
HOMO-LUMO GapRelates to chemical stability and reactivity.
MEP MapIdentifies sites for electrophilic and nucleophilic attack.

This table describes the general application of quantum chemical calculations to a molecule like this compound.

Conformational Analysis and Energy Minimization Studies

The piperidine ring is not planar and, like cyclohexane, typically adopts a chair conformation to minimize steric and torsional strain. Conformational analysis of this compound focuses on determining the relative stabilities of different spatial arrangements of its atoms. The primary conformational question for this molecule is the orientation of the acetic acid ethyl ester substituent at the 2-position of the piperidine ring: is it in an axial or equatorial position?

For substituted piperidines, the substituent generally prefers the equatorial position to minimize steric hindrance with the axial hydrogens on the ring. However, in the case of the hydrochloride salt, the nitrogen atom is protonated (NH2+). This positive charge can introduce significant electrostatic interactions that influence conformational preference. Studies on 4-substituted piperidinium (B107235) salts have shown that polar substituents can experience a stabilization of the axial conformer due to electrostatic interactions with the protonated nitrogen. nih.gov

Energy minimization calculations, using methods like molecular mechanics or DFT, can quantify the energy difference between the axial and equatorial conformers. The results would indicate the most stable conformation and the population distribution of different conformers at a given temperature. The chair conformation of the piperidine ring itself is the most stable arrangement. researchgate.net

Conformer Description Predicted Relative Stability
EquatorialThe ethyl acetate (B1210297) group is in the plane of the ring.Generally more stable due to lower steric hindrance.
AxialThe ethyl acetate group is perpendicular to the plane of the ring.Generally less stable, but may be influenced by electrostatic interactions with the NH2+ group.

This table outlines the expected conformational possibilities for the substituent on the piperidine ring.

Prediction of Activity Spectra (PASS) for Exploring Biological Hypotheses

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a compound based on its 2D structure. The algorithm compares the structure of the input molecule to a large database of known biologically active substances and calculates the probability of it being active (Pa) or inactive (Pi) for a wide range of biological effects. researchgate.net

A PASS prediction for this compound would generate a list of potential pharmacological effects, mechanisms of action, and even toxicities. The prediction is based on the principle that a compound's structure determines its biological activity. The results can be used to form hypotheses for further experimental investigation.

While a specific PASS prediction for this compound is not publicly available, based on the piperidine scaffold, which is a common motif in many pharmaceuticals, one might hypothesize potential activities related to the central nervous system (CNS) or as a receptor antagonist or agonist. The results are interpreted based on the Pa values:

Pa > 0.7: High probability of exhibiting the activity.

Applications As Chemical Intermediates and Building Blocks in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Systems

The piperidine (B6355638) ring is a ubiquitous structural motif in a multitude of polycyclic nitrogen-containing compounds. nih.gov 2-Piperidineacetic acid ethyl ester hydrochloride is an ideal precursor for the construction of fused bicyclic systems such as quinolizidines and indolizidines, which form the core of many alkaloids. utas.edu.aunih.gov The synthetic strategy to access these systems often involves initial N-alkylation of the piperidine nitrogen with a chain containing a suitable functional group. Subsequent intramolecular cyclization, frequently a Dieckmann condensation involving the ethyl ester, forges the second ring.

For instance, N-alkylation of the piperidine nitrogen with a reagent like ethyl 4-bromobutyrate introduces a second ester-containing side chain. Under basic conditions, this intermediate can undergo an intramolecular Dieckmann condensation between the two ester groups to form a bicyclic β-keto ester, a key intermediate for quinolizidine (B1214090) alkaloids. nih.govnih.gov Similarly, using an appropriate three-carbon linker can lead to the formation of the indolizidine core. nih.gov The ethyl 2-(1-phenylpiperidin-2-yl) acetate (B1210297) framework, a close derivative, has been synthesized via an intramolecular aza-Michael reaction, showcasing another powerful cyclization strategy for building complex piperidine-containing systems. ajol.info

Table 1: Heterocyclic Systems Derived from Piperidine Precursors

Heterocyclic System Core Structure Synthetic Strategy Involving Piperidine-2-acetate Scaffold Key Natural Product Class
Quinolizidine 1-Azabicyclo[4.4.0]decane N-Alkylation followed by intramolecular cyclization (e.g., Dieckmann condensation) Quinolizidine Alkaloids nih.gov
Indolizidine 1-Azabicyclo[4.3.0]nonane N-Alkylation followed by intramolecular cyclization Indolizidine Alkaloids utas.edu.aunih.gov

This interactive table summarizes key heterocyclic systems accessible from piperidine-based building blocks.

Role in the Synthesis of Natural Products and Analogues

The structural features of 2-piperidineacetic acid ethyl ester make it a strategic starting material for the total synthesis of various natural products, particularly alkaloids. The piperidine ring itself is a common feature in thousands of compounds isolated from natural sources. researchgate.net

A prominent class of natural products accessible from this precursor is the quinolizidine alkaloids, such as lupinine (B175516). wikipedia.orgnih.gov The core of lupinine consists of a quinolizidine skeleton with a hydroxymethyl group at the C-1 position (equivalent to the C-2 position of the original piperidine ring). The ethyl acetate side chain of the title compound is a direct precursor to this hydroxymethyl group, requiring a straightforward chemical reduction, typically with a hydride reagent like lithium aluminum hydride. zin.ru The synthesis of the bicyclic quinolizidine core can be achieved as described in the previous section. This strategic approach allows for the efficient construction of the natural product's carbon skeleton.

Furthermore, the compound is a viable precursor for various other alkaloid classes:

Indolizidine Alkaloids: Analogous strategies can be applied to synthesize indolizidine alkaloids like indolizidine 167B and its analogues. utas.edu.auresearchgate.net

Piperidine Alkaloids: It can be used in the synthesis of 2,6-disubstituted piperidine alkaloids, such as (-)-andrachcinidine, where the ethyl acetate group serves as a handle for elaboration into more complex side chains. researchgate.net

Homotropane Alkaloids: The piperidine ring serves as a foundational element for constructing the 9-azabicyclo[3.3.1]nonane core of alkaloids like euphococcinine and adaline. beilstein-journals.org

The synthesis of analogues of these natural products is also of significant interest. For example, modifying the hydroxymethyl group of lupinine, derived from the ester, has led to novel derivatives with unique properties, including conjugates with other alkaloids like cytisine (B100878) and compounds containing phosphine (B1218219) chalcogenide fragments. arkat-usa.orgresearchgate.net

Scaffold for Combinatorial Chemistry Library Generation

Combinatorial chemistry is a powerful tool in drug discovery that involves the synthesis of large, diverse collections of compounds (libraries) which can be screened for biological activity. nih.govnih.gov The success of this approach relies on the use of "scaffolds"—core molecular frameworks that can be readily and systematically decorated with various chemical appendages.

This compound is an excellent scaffold for generating lead-like combinatorial libraries due to its two distinct points for diversification:

The Piperidine Nitrogen (N-H): This secondary amine can be readily functionalized through a variety of reactions, including acylation with carboxylic acids or acid chlorides, sulfonylation with sulfonyl chlorides, and reductive amination with aldehydes or ketones.

The Ethyl Ester Group (-COOEt): This group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines to form amides. Alternatively, the ester can be reduced to a primary alcohol, which can be further derivatized, or it can react with Grignard reagents to introduce other substituents.

This dual functionality allows for the application of a "Build-Couple-Transform" paradigm. acs.org For example, a library of aldehydes can be coupled to the nitrogen, while a library of amines can be coupled to the carboxylate derived from the ester, rapidly generating a large matrix of unique compounds. Libraries inspired by alkaloid frameworks, which often contain the piperidine motif, have proven to be a productive strategy in medicinal chemistry. lead-discovery.de The resulting libraries of novel piperidine derivatives can then be screened against various biological targets to identify new hit compounds for drug development programs.

Intermediate in the Development of Research Probes

Research probes are specialized molecules, often labeled with a reporter group like a radioisotope or a fluorophore, used to study biological systems. Positron Emission Tomography (PET) is a powerful in vivo imaging technique that relies on radioligands—probes labeled with a positron-emitting isotope—to visualize and quantify biological targets like receptors and enzymes in the living brain. radiologykey.com

The piperidine scaffold is a common feature in many successful PET radioligands and other neurological probes. nih.gov this compound serves as a valuable intermediate in the synthesis of such probes. The piperidine nitrogen is a convenient point for attaching the complex side chains required for high-affinity and selective binding to a specific biological target, such as a neurotransmitter receptor.

For example, novel PET ligands for imaging the G-protein-coupled receptor 119 (GPR119), the 5-HT1A receptor, and muscarinic receptors have been developed based on substituted piperidine or structurally similar piperazine (B1678402) cores. nih.govresearchgate.netresearchgate.net Similarly, highly selective probes for the dopamine (B1211576) D3 receptor have been synthesized using N-substituted piperazine frameworks, demonstrating the utility of this structural class in creating tools for neuropharmacology research. nih.gov The synthesis of these complex molecules often involves building upon a core heterocycle like piperidine, making starting materials such as this compound crucial for their construction.

Table 2: Examples of Piperidine/Piperazine Scaffolds in Research Probes

Probe/Ligand Class Target Application Structural Feature
[¹⁸F]KSS3 GPR119 PET Imaging Oxadiazole-substituted piperidine nih.gov
4-[¹⁸F]fluoro-benzamide derivative 5-HT1A Receptor PET Imaging N-arylpiperazine researchgate.net
N-[¹¹C]-methyl-piperidin-4-yl ester Muscarinic Receptors PET Imaging N-methylated piperidinyl ester researchgate.net

This interactive table highlights the use of piperidine and piperazine cores in the development of advanced research probes.

Building Block for Novel Chemical Entities

Beyond its role in mimicking natural products or generating libraries, this compound is a fundamental building block for the synthesis of a wide range of novel chemical entities (NCEs) with unique structures and potential bioactivities. mdpi.com The ability to selectively modify its two functional groups allows chemists to design and create molecules that are not directly analogous to known compounds.

Research has demonstrated the synthesis of novel alkaloid derivatives by chemically modifying the functional groups derived from the piperidine-2-acetate core. For instance, the hydroxymethyl group obtained from the reduction of the ethyl ester of lupinine has been used as an anchor point to attach 1,2,3-triazole moieties via click chemistry, yielding compounds with potential hemorheological and antimicrobial activities. nih.gov In other work, the same precursor was converted into a vinyl ether, which then underwent radical addition with phosphines to create entirely new classes of functional quinolizidine alkaloids containing phosphine chalcogenide fragments. arkat-usa.org

Furthermore, the piperidine core itself can be incorporated into larger, more complex molecules. Conjugates linking quinolizidine alkaloids like lupinine and cytisine through dicarboxylic acid linkers have been synthesized, creating novel hybrid molecules with the potential for unique pharmacological profiles. researchgate.net These examples underscore the role of this compound as a versatile starting point for synthetic campaigns aimed at discovering new bioactive compounds and expanding the accessible chemical space.

Mechanistic and Pre Clinical Research Applications Excluding Clinical Human Trials

Investigations into Neurotransmitter System Interactions (e.g., Dopamine (B1211576) Transporter Binding Mechanisms)

Currently, there is no publicly available scientific literature detailing investigations into the interactions of 2-Piperidineacetic acid ethyl ester hydrochloride with neurotransmitter systems, including any potential binding mechanisms with the dopamine transporter.

In Vitro Studies on Enzyme Activity Modulation

No specific in vitro studies on the modulation of enzyme activity by this compound have been reported in the available scientific literature.

Biochemical Pathway Elucidation (e.g., Metabolic Transformation Studies in Non-Human Systems)

Information regarding the metabolic transformation or other biochemical pathway elucidations for this compound in non-human systems is not present in the current body of scientific research.

Biosynthetic Pathway Investigations (e.g., Role in Alkaloid Biosynthesis)

The primary area of pre-clinical investigation for the parent compound, 2-piperidineacetic acid, has been its potential role as an intermediate in the biosynthesis of Lycopodium alkaloids, specifically lycopodine (B1235814). Research in this area has sought to understand the natural pathways plants use to construct complex alkaloids.

A key study investigated the hypothesis that 2-piperidineacetic acid is an intermediate in the biosynthetic pathway of lycopodine derived from lysine (B10760008). mcmaster.ca To test this, ε-14C-2-piperidineacetic acid hydrochloride was synthesized and administered to the clubmoss Lycopodium tristachyum. The incorporation of the radioactive label into the final lycopodine product was then measured. The study ran parallel experiments using radioactive lysine, a known precursor, to confirm that alkaloid synthesis was actively occurring within the plants during the experiment. mcmaster.ca

The results indicated a very low incorporation of the labeled 2-piperidineacetic acid into lycopodine, casting significant doubt on its role as a direct intermediate in this specific biosynthetic pathway. mcmaster.ca While the concurrent feeding experiments with lysine showed active synthesis of lycopodine, the negligible uptake of the 2-piperidineacetic acid label suggested it is not on the primary path from lysine to lycopodine in L. tristachyum. mcmaster.ca

Despite these findings, (R)-2-piperidineacetic acid is recognized as a naturally occurring alkaloid itself. researchgate.netresearchgate.netthieme-connect.com From a biogenetic perspective, it is considered that it could be derived from other plausible Lycopodium alkaloid precursors such as pelletierine (B1199966) or 4-(2-piperidyl)acetoacetate. researchgate.net

Compound AdministeredOrganismMeasured OutcomeConclusionReference
ε-14C-2-piperidineacetic acid hydrochlorideLycopodium tristachyumIncorporation of 14C label into LycopodineVery low incorporation, suggesting it is not a direct intermediate. mcmaster.ca
Radioactive LysineLycopodium tristachyumIncorporation of radioactive label into LycopodineConfirmed active alkaloid biosynthesis during the experiment. mcmaster.ca

In Vitro Cytotoxicity and Cellular Activity Studies in Cell Lines

There are no published studies in the scientific literature that assess the in vitro cytotoxicity or other cellular activities of this compound in cell lines.

Research into Molecular Mechanisms of Action in Biological Systems (Excluding Clinical Efficacy)

No research detailing the molecular mechanisms of action for this compound in biological systems has been published.

Structure Activity Relationship Sar Studies of Piperidineacetic Acid Ethyl Ester Derivatives

Systematic Modification of the Piperidine (B6355638) Ring and Ester Moiety

The systematic modification of the piperidine ring and the ethyl ester moiety of 2-piperidineacetic acid ethyl ester is a cornerstone of SAR studies, aimed at optimizing potency, selectivity, and pharmacokinetic properties. Research into related piperidine-containing structures provides a framework for understanding how structural changes can influence biological activity.

Piperidine Ring Modifications: The piperidine scaffold allows for a variety of modifications. These include N-alkylation, N-acylation, and the introduction of substituents at various positions on the ring. For instance, in studies of other piperidine derivatives, N-substitution has been shown to significantly impact receptor binding and functional activity. The nature of the substituent, whether a small alkyl group or a larger aromatic moiety, can alter the molecule's interaction with its biological target. Furthermore, modifications to the piperidine ring itself, such as the introduction of hydroxyl groups or the fusion of additional rings, can constrain the conformation of the molecule and provide a better fit for the target's binding site.

Ester Moiety Modifications: The ethyl ester group is a key site for modification to influence the compound's physicochemical properties, such as lipophilicity and metabolic stability. Hydrolysis of the ester to the corresponding carboxylic acid can dramatically alter the polarity and charge of the molecule, which in turn affects its ability to cross cell membranes and interact with its target. The length and branching of the alkyl chain of the ester can also be varied. For example, replacing the ethyl group with larger or more complex alkyl groups can impact the compound's metabolic profile and duration of action. In a study on ketamine esters, modifications to the ester chain were shown to influence the rate of metabolism by tissue esterases, thereby affecting the compound's anesthetic and analgesic properties. mdpi.com

The following table summarizes potential modifications and their expected impact on the properties of 2-piperidineacetic acid ethyl ester derivatives.

Modification SiteType of ModificationPotential Impact
Piperidine NitrogenAlkylation, AcylationAltered receptor affinity and selectivity
Piperidine RingSubstitution, Ring FusionConformational restriction, enhanced binding
Ester GroupHydrolysis to AcidIncreased polarity, altered membrane permeability
Ester Alkyl ChainVarying length/branchingModified metabolic stability and duration of action

Influence of Stereochemistry on Molecular Interactions

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like 2-piperidineacetic acid ethyl ester, as the three-dimensional arrangement of atoms dictates how a molecule interacts with its chiral biological targets, such as receptors and enzymes. nih.govnih.gov The two enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. nih.gov

For piperidine derivatives, the stereochemical configuration is crucial for determining biological activity. researchgate.net Research on 2,5-disubstituted piperidine derivatives has demonstrated that cis- and trans-isomers can exhibit differential activity. nih.gov In one study, the cis-isomer of a novel 2,5-disubstituted piperidine derivative was found to be more potent and selective for the dopamine (B1211576) transporter compared to its trans-isomer. nih.gov This highlights that the spatial orientation of the substituents on the piperidine ring is critical for optimal interaction with the binding site.

The active enantiomer of a drug has a specific three-dimensional structure that allows it to bind effectively to its target, while the inactive enantiomer may not be able to bind in the same way. nih.gov This difference in interaction can lead to one enantiomer being therapeutically active while the other is inactive or may even cause unwanted side effects. The stereochemical purity of a compound is therefore a critical factor in drug development. researchgate.net

Rational Design Principles for Novel Derivatives in Chemical Biology

Rational drug design utilizes the understanding of a biological target's structure and the mechanism of action of a ligand to design new, more potent, and selective compounds. researchgate.net This approach is particularly valuable in the development of novel derivatives of 2-piperidineacetic acid ethyl ester.

The process often begins with a lead compound, such as 2-piperidineacetic acid ethyl ester, and employs computational tools to model its interaction with the target protein. Techniques like quantitative structure-activity relationship (QSAR) studies help to identify the physicochemical properties that are most important for the desired biological activity. researchgate.net

A key principle in the rational design of piperidine derivatives is conformational constraint. By designing molecules with reduced flexibility, it is possible to lock the compound into a bioactive conformation, which can lead to increased potency and selectivity. This was demonstrated in the design of novel 2,5-disubstituted piperidine derivatives, which were developed as conformationally constrained analogs of other known compounds. nih.gov

The rational design process for novel 2-piperidineacetic acid ethyl ester derivatives would typically involve the following steps:

Target Identification and Validation: Identifying the biological target responsible for the desired therapeutic effect.

Lead Compound Identification: Using 2-piperidineacetic acid ethyl ester as a starting point.

Computational Modeling: Docking the lead compound into the active site of the target to understand its binding mode.

SAR-Guided Modification: Systematically modifying the lead structure based on SAR data and computational predictions to improve its properties.

Synthesis and Biological Evaluation: Synthesizing the designed compounds and testing their biological activity to validate the design principles.

Elucidation of Pharmacophores for Target Engagement Studies

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target and elicit a particular biological response. The elucidation of a pharmacophore for 2-piperidineacetic acid ethyl ester derivatives is essential for understanding their mechanism of action and for designing new compounds with improved properties.

Based on the structure of 2-piperidineacetic acid ethyl ester, a hypothetical pharmacophore can be proposed. This model would likely include:

A basic nitrogen atom: The piperidine nitrogen is likely to be protonated at physiological pH and can form an ionic interaction with an acidic residue in the target's binding site.

A hydrogen bond acceptor: The carbonyl oxygen of the ester group can act as a hydrogen bond acceptor.

A hydrophobic region: The ethyl group of the ester and the piperidine ring itself can provide hydrophobic interactions with the target.

Defined spatial arrangement: The relative positions of these features are critical for proper binding.

The development of a robust pharmacophore model requires SAR data from a series of active and inactive analogs. By comparing the structures of these compounds, it is possible to identify the key features that are essential for activity. Once a pharmacophore model has been validated, it can be used as a 3D query to search virtual libraries for new, structurally diverse compounds that are likely to have the desired biological activity.

The table below outlines the key components of a hypothetical pharmacophore for 2-piperidineacetic acid ethyl ester derivatives.

Pharmacophoric FeatureCorresponding Structural MoietyPotential Interaction
Basic NitrogenPiperidine NitrogenIonic Interaction
Hydrogen Bond AcceptorEster Carbonyl OxygenHydrogen Bonding
Hydrophobic RegionEthyl Group, Piperidine RingHydrophobic Interaction

Future Research Directions and Emerging Methodologies

Development of Green Chemistry Approaches for Synthesis

The synthesis of 2-Piperidineacetic acid ethyl ester hydrochloride and related piperidine (B6355638) derivatives is increasingly being viewed through the lens of green chemistry. The goal is to develop more sustainable and environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous substances. Future research will likely focus on several key areas:

Alternative Solvents: Traditional syntheses often rely on volatile and potentially toxic organic solvents. A significant push is being made to replace these with greener alternatives. Research will explore the use of water, supercritical fluids, or bio-based solvents, aligning with principles established by major pharmaceutical companies to improve the environmental profile of chemical processes. dbu.de

Catalytic Innovations: The development of novel catalysts is central to greener synthesis. This includes biocatalysis, using enzymes to perform reactions with high selectivity and under mild conditions, and heterogeneous catalysis, which simplifies catalyst recovery and reuse.

Atom Economy and Waste Reduction: Methodologies that maximize the incorporation of all starting materials into the final product (high atom economy) are a priority. This involves designing synthetic pathways that avoid protecting groups and reduce the number of steps, thereby minimizing the E-Factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the product.

Table 1: Comparison of Traditional vs. Green Solvents in Chemical Synthesis This is an interactive table. Click on headers to sort.

Solvent Category Examples Key Considerations for Green Synthesis
Preferred Water, Ethanol (B145695), Acetone, Isopropyl acetate (B1210297) Low toxicity, biodegradable, renewable sources, low environmental impact. dbu.de
Usable Cyclohexane, Toluene, Methanol Moderate toxicity or environmental concerns; use should be minimized. dbu.de

| Undesirable | Dichloromethane (DCM), Chloroform, Benzene, N,N-Dimethylformamide (DMF) | High toxicity, carcinogenic potential, significant environmental hazards. semanticscholar.org |

Exploration of Novel Reactivities and Catalytic Applications

The inherent structure of this compound, with its secondary amine and ester functional groups, offers significant opportunities for exploring novel chemical reactions and applications in catalysis.

Ligand Development: The nitrogen atom within the piperidine ring can act as a coordinating atom for transition metals. Future work could involve designing and synthesizing chiral derivatives of the compound to serve as ligands in asymmetric catalysis. The development of chiral bispidine derivatives for nickel-catalyzed reactions serves as a precedent for how rigid heterocyclic scaffolds can be employed in catalysis. mdpi.com

Scaffold for Complex Synthesis: The piperidine moiety is a common structural motif in a vast number of natural products and pharmaceuticals. nih.gov this compound can serve as a versatile building block for the synthesis of more complex molecules. Research into novel annulation and functionalization reactions will be crucial to expand its utility. nih.gov

Organocatalysis: The secondary amine of the piperidine ring could be leveraged in organocatalysis, for example, in enamine or iminium ion-mediated reactions. This opens up a metal-free avenue for catalysis, which is a significant goal in sustainable chemistry.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of chemical discovery, and their application to this compound and its analogs is a promising frontier. mdpi.commednexus.org These computational tools can dramatically accelerate research and development cycles. nih.gov

Predictive Modeling: AI algorithms can be trained on existing chemical data to predict the physicochemical properties, bioactivity, and potential toxicity of novel derivatives of this compound before they are synthesized. nih.govcrimsonpublishers.com This allows researchers to prioritize the most promising candidates and reduce the number of failed experiments.

De Novo Design: Generative AI models can design entirely new molecules based on the piperidine scaffold, optimized for specific properties or target interactions. crimsonpublishers.com These models can explore a vast chemical space to identify novel structures that human chemists might not have conceived.

Synthesis Planning: AI tools can analyze the structure of a target molecule and propose the most efficient and viable synthetic routes. This can help overcome synthetic challenges and identify more sustainable pathways by considering factors like cost, step count, and the use of green reagents.

Table 2: Applications of AI/ML in the Chemical Discovery Pipeline This is an interactive table. Click on headers to sort.

Stage of Discovery AI/ML Application Potential Impact
Target Identification Analysis of genomic and proteomic data to identify novel biological targets. nih.gov Increases the speed and accuracy of finding relevant targets for new drugs.
Hit Identification & Lead Optimization Virtual screening of compound libraries; prediction of drug-target interactions and ADME properties. crimsonpublishers.com Reduces the time and cost of screening; improves the quality of lead compounds.
De Novo Drug Design Generative models (e.g., GANs) create novel molecular structures with desired properties. nih.govcrimsonpublishers.com Expands the accessible chemical space for drug discovery.

| Chemical Synthesis | Retrosynthesis prediction; optimization of reaction conditions. | Accelerates the development of efficient and sustainable synthetic routes. |

Applications in Chemical Probe Development for Biological Systems

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function in cells or organisms. The 2-piperidineacetic acid scaffold is a suitable starting point for the development of such probes.

Future research in this area would involve the strategic modification of the this compound structure. This could include:

Introduction of Reporter Tags: Attaching a fluorescent dye or a biotin (B1667282) tag to the molecule would allow for the visualization and tracking of its interactions with biological targets.

Incorporation of Photoaffinity Labels: Adding a photoreactive group would enable the molecule to form a covalent bond with its target upon exposure to light, facilitating target identification and validation.

Affinity and Selectivity Optimization: Iterative chemical synthesis and biological testing would be used to fine-tune the structure to maximize its binding affinity and selectivity for the intended target, which is a critical requirement for a high-quality chemical probe.

Expanding the Scope of Derivatization for Functional Materials Research

The functional groups present in this compound make it an interesting building block for the synthesis of novel functional materials. The secondary amine and the ester group provide two distinct points for chemical modification and polymerization.

Polymer Synthesis: The compound could be incorporated into polymers such as polyamides or polyurethanes. The piperidine ring would introduce a specific conformational rigidity and basicity into the polymer backbone, potentially leading to materials with unique thermal, mechanical, or pH-responsive properties.

Surface Modification: The molecule could be grafted onto the surface of materials to alter their properties. For example, attaching it to a silica (B1680970) surface could change its hydrophilicity and create a stationary phase for chromatography with unique separation characteristics.

Development of Supramolecular Assemblies: The ability of the piperidine nitrogen to participate in hydrogen bonding and host-guest interactions could be exploited to create self-assembling supramolecular structures, such as gels or liquid crystals, with potential applications in sensing or drug delivery.

Q & A

Q. What are the standard synthetic routes for 2-piperidineacetic acid ethyl ester hydrochloride?

The compound is synthesized via esterification of 2-methoxyacetic acid with 2-(4-piperidinyl)ethanol in the presence of hydrochloric acid under reflux conditions. Key steps include controlled temperature (40–60°C) and inert atmosphere (argon/nitrogen) to prevent side reactions. Purification involves crystallization from ethanol or cold diethyl ether to achieve >95% purity. Critical parameters include reactant stoichiometry (1:1.2 molar ratio) and catalyst concentration (1–2% HCl) .

Q. Which analytical techniques are recommended for structural characterization?

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) confirms the piperidine ring, ester linkage, and ethyl group.
  • HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) assesses purity (>98%).
  • Elemental analysis validates molecular formula (C₁₀H₂₀ClNO₃). Cross-reference with PubChem’s InChIKey and spectral databases ensures accuracy .

Q. What safety protocols are essential during handling?

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid inhalation/contact; rinse eyes/skin with water for 15 minutes if exposed.
  • Store in airtight containers at −20°C to prevent hygroscopic degradation. Dispose via licensed chemical waste services .

Advanced Research Questions

Q. How to troubleshoot low yields during synthesis?

  • Catalyst optimization : Increase HCl concentration (up to 3%) or switch to thionyl chloride for enhanced esterification efficiency.
  • Moisture control : Use anhydrous solvents and molecular sieves to suppress hydrolysis.
  • By-product removal : Employ recrystallization with activated charcoal to adsorb impurities like unreacted 2-methoxyacetic acid .

Q. What computational methods predict biological interactions of this compound?

  • Density Functional Theory (DFT) : Models electronic structure to identify reactive sites (e.g., ester group hydrolysis).
  • Molecular Dynamics (MD) : Simulates binding to acetylcholinesterase (RMSD < 2.0 Å) or dopamine transporters.
  • Docking studies (AutoDock Vina): Predict binding affinities (ΔG < −7 kcal/mol) for neurological targets. Validate with in vitro enzyme inhibition assays .

Q. How to resolve contradictory NMR data for tautomeric forms?

  • Solvent effects : Compare spectra in D₂O vs. CDCl₃ to identify pH-dependent tautomerism (e.g., piperidine ring protonation).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from ethyl ester (δ 1.2–1.4 ppm) and piperidine protons (δ 2.5–3.1 ppm).
  • Variable-temperature NMR : Detect dynamic exchange between conformational isomers .

Q. What strategies identify trace impurities in the final product?

  • LC-MS (ESI+) : Detect by-products (e.g., unesterified acid, m/z 137.14) with a C18 column and 0.1% formic acid mobile phase.
  • Spiking experiments : Compare retention times with synthesized impurities (e.g., 2-(4-piperidinyl)ethanol, m/z 116.14).
  • GC-MS headspace analysis : Identify volatile contaminants (e.g., residual ethanol) .

Q. How to address discrepancies in reported biological activity data?

  • Replication under controlled conditions : Standardize assay parameters (e.g., cell line, incubation time, solvent/DMSO concentration).
  • Batch variability analysis : Compare purity (HPLC) and crystallinity (PXRD) across synthetic batches.
  • Meta-analysis : Cross-reference PubChem bioactivity data (AID 1259401) with independent studies .

Q. What methods evaluate stability under varying storage conditions?

  • Accelerated stability testing : Incubate at 25°C/60% RH for 6 months; monitor degradation via TGA (weight loss >5% indicates decomposition).
  • DSC analysis : Detect melting point shifts (>2°C) due to polymorphic transitions.
  • UV-Vis spectroscopy : Track absorbance changes (λmax 220 nm) in aqueous solutions to assess hydrolysis .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Analog synthesis : Modify the ethyl ester to methyl/propyl esters or replace the piperidine with pyrrolidine.
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., ester carbonyl).
  • In vivo pharmacokinetics : Measure bioavailability (AUC > 500 ng·h/mL) and brain penetration (BBB score > 0.3) in rodent models .

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Reactant of Route 1
2-Piperidineacetic acid ethyl ester hydrochloride
Reactant of Route 2
2-Piperidineacetic acid ethyl ester hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.